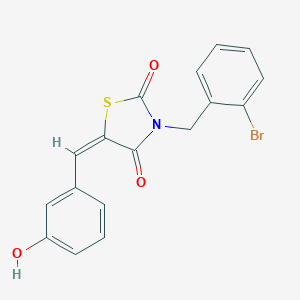
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione, also known as EMMD, is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of enzyme activity. However, further studies are needed to fully understand the biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
实验室实验的优点和局限性
One advantage of using (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the stability and solubility of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in different solvents, which may affect its performance in certain experiments.
未来方向
There are several future directions for the study of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One direction is the investigation of its potential applications in drug discovery and development, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is the exploration of its potential applications in materials science and catalysis, particularly in the synthesis of MOFs and metal complexes with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
合成方法
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving condensation and cyclization reactions. The initial step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-methylbenzylamine to produce the Schiff base intermediate. The Schiff base is then reacted with ethyl acetoacetate in the presence of a base to form the final product, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
科学研究应用
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.
属性
产品名称 |
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione |
|---|---|
分子式 |
C21H22N2O4 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-19-12-16(9-10-18(19)26-3)11-17-20(24)23(21(25)22-17)13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3,(H,22,25)/b17-11+ |
InChI 键 |
FPZWQVBJXTXOQI-GZTJUZNOSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)


![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)
![1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B305809.png)